Hexanitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexanitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6N6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZIAODKDJPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893766 | |

| Record name | Hexanitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13232-74-1 | |

| Record name | Hexanitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13232-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexanitrobenzene: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

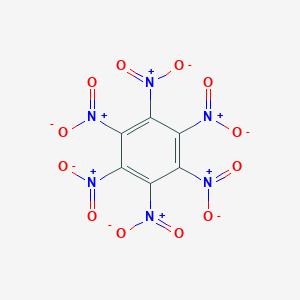

Hexanitrobenzene (HNB), with the chemical formula C₆N₆O₁₂, is a highly energetic aromatic compound. It consists of a benzene ring where all six hydrogen atoms are substituted with nitro groups (-NO₂). This extensive nitration imparts a high density and significant explosive power, making it a subject of interest in the field of energetic materials. However, its inherent instability and sensitivity to certain stimuli have limited its practical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and a summary of its explosive characteristics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values represent a compilation of data from various scientific sources.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆N₆O₁₂ | [1][2][3][4] |

| Molar Mass | 348.10 g/mol | [1][2] |

| Appearance | Yellow or brown powdered crystals | [1][2] |

| Density | 1.985 g/cm³ | [1][2] |

| Crystal Density | 2.01 g/cm³ | [1][2] |

| Melting Point | 256 to 264 °C (decomposes) | [1][2] |

Explosive Properties

| Property | Value | Reference |

| Detonation Velocity | 9,340 m/s | [1][2] |

| Chapman-Jouguet Detonation Pressure | 43 GPa | [1][2] |

| Shock Sensitivity | None | [1][2] |

| Friction Sensitivity | None | [1][2] |

| Relative Effectiveness (RE) Factor | 1.8 | [1] |

Solubility

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of pentanitroaniline. The following protocol is based on established laboratory procedures.

Materials:

-

Pentanitroaniline

-

Fuming sulfuric acid (oleum)

-

Hydrogen peroxide (H₂O₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (sintered glass funnel)

-

Drying tube

Procedure:

-

In a flask equipped with a stirrer and protected by a drying tube, dissolve pentanitroaniline in fuming sulfuric acid.

-

Cool the solution in an ice bath to approximately 5 °C.

-

Slowly add hydrogen peroxide to the cooled solution while maintaining the temperature below 30 °C.

-

After the addition is complete, allow the mixture to stir at room temperature (around 25-30 °C) for approximately 24 hours.

-

Cool the reaction mixture in an ice bath for at least one hour to precipitate the this compound.

-

Filter the precipitate through a sintered glass funnel and wash with concentrated sulfuric acid.

-

For purification, dissolve the crude product in warm, dry chloroform.

-

Dry the chloroform solution over anhydrous magnesium sulfate and then filter.

-

Concentrate the filtrate and cool to induce crystallization of pure this compound.

-

Collect the crystals by filtration.

Determination of Physicochemical Properties

Melting Point:

The melting point of this compound is determined using a capillary melting point apparatus. A small, dry sample of the crystalline material is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point. Due to its explosive nature, this determination should be performed with appropriate safety precautions in a specialized laboratory.

Density:

The crystal density of this compound can be determined using gas pycnometry. This technique measures the volume of the solid material by displacing a known volume of an inert gas, such as helium. The density is then calculated by dividing the mass of the sample by the measured volume.

Impact Sensitivity:

The impact sensitivity is determined using a drop-weight impact tester. A small, precisely weighed sample of the explosive is placed on an anvil. A standard weight is then dropped from a specified height onto a striker that is in contact with the sample. The test is repeated at various heights to determine the 50% probability of initiation (the height at which there is a 50% chance of causing an explosion).

Friction Sensitivity:

Friction sensitivity is assessed using a friction apparatus. A small amount of the explosive material is placed on a fixed anvil, and a weighted peg or wheel is moved across the sample at a controlled speed and pressure. The test is repeated with increasing loads to determine the load at which there is a 50% probability of initiation.

Thermal Decomposition

The thermal decomposition of nitroaromatic compounds is a critical aspect of their stability and performance. For this compound, the initial and most favorable decomposition pathway at high temperatures is the homolytic cleavage of a carbon-nitro (C-NO₂) bond. This bond scission is the rate-determining step in the decomposition process.

Structure and Stability

The molecular structure of this compound features a planar benzene ring with the six nitro groups twisted out of the plane of the ring. This propeller-like conformation is a result of steric hindrance between the bulky nitro groups.[1] This structural feature influences its crystal packing and stability.

This compound is known to be sensitive to light and is unstable in the presence of moisture, which can lead to its decomposition. This instability is a significant drawback for its practical application as an explosive.[1][2]

Conclusion

This compound is a powerful energetic material with a high density and detonation velocity. Its synthesis is well-documented, though it requires careful handling of hazardous materials. While its explosive properties are significant, its instability, particularly its sensitivity to light and moisture, has limited its use in practical applications. Further research into stabilizing this molecule could potentially unlock its full potential as a high-performance explosive. The lack of comprehensive solubility data remains a gap in the full characterization of this compound and presents an opportunity for future research.

References

A Technical Guide to the History, Synthesis, and Properties of Hexanitrobenzene (HNB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanitrobenzene (HNB) is a powerful high-density explosive and a fascinating molecule within the field of energetic materials.[1] Its structure is characterized by a central benzene ring where all six hydrogen atoms are substituted with nitro groups (-NO₂), leading to the chemical formula C₆N₆O₁₂.[1][2] This complete nitration results in exceptional explosive power, placing it among the most energetic organic explosives known.[3] However, its synthesis is challenging, and the final compound exhibits sensitivities that have limited its practical application.[3][4] This guide provides an in-depth review of the history, discovery, experimental synthesis, and physicochemical properties of this compound.

History and Discovery

The concept of this compound has been of interest since the development of nitroaromatic explosives like Trinitrotoluene (TNT).[5][6] However, the direct and complete nitration of benzene to HNB is considered practically impossible because the electron-withdrawing nature of nitro groups deactivates the aromatic ring, hindering further electrophilic substitution.[1][7]

A synthetic route was first proposed in Germany during World War II, intended for semi-industrial scale manufacturing.[1][7][8] This method involved a multi-step process starting from 1,3,5-trinitrobenzene (TNB).[9] Despite this early theoretical groundwork, the first successful, verifiable synthesis of this compound was not reported until decades later.[3] The primary challenge remained the development of a synthetic pathway that could overcome the high deactivation of the benzene ring by multiple nitro groups. The breakthrough came with methods that did not rely on direct nitration of a heavily nitrated benzene core, but rather the transformation of a different functional group, the amino group, into a nitro group on an already penta-nitrated ring.[1][2][7][8]

Physicochemical and Explosive Properties

This compound is a yellow or brown crystalline solid.[1][8] Its high density and oxygen balance contribute to its formidable explosive characteristics. Although it is a benchmark for high-energy materials, it is noted for its moderate sensitivity to light and instability in moist air, which are significant drawbacks for practical use.[1][3][8]

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy comparison.

| Property | Value | Citations |

| Chemical Formula | C₆N₆O₁₂ | [1][2][8] |

| Molar Mass | 348.10 g/mol | [1][10] |

| Appearance | Yellow or brown powdered crystals | [1][7][8] |

| Density | 1.985 g/cm³ | [1][8] |

| Crystal Density | 2.01 g/cm³ | [1][8] |

| Melting Point | 256 to 264 °C (decomposes) | [1][7][8] |

| Detonation Velocity | 9,340 m/s | [1][8][11] |

| Relative Effectiveness (RE) | 1.80 | [1][7][11] |

| Chapman-Jouget Pressure | 43 GPa | [1][8] |

| Heat of Formation | 17.48 kJ/mol | [8] |

| Shock Sensitivity | None | [1][7][8] |

| Friction Sensitivity | None | [1][7][8] |

Synthesis of this compound

The synthesis of HNB is a complex and hazardous process that requires specialized equipment and handling of dangerous reagents. Several pathways have been developed, with the most common modern method involving the oxidation of pentanitroaniline.

Primary Synthesis: Oxidation of Pentanitroaniline

The most widely cited method for preparing HNB is the oxidation of the amine group of pentanitroaniline.[1][2][7][8] This process utilizes a powerful oxidizing agent in a strong acid medium.

The following protocol is adapted from U.S. Patent 4,262,148.[5]

-

Dissolution: Dissolve 1.0 g of pentanitroaniline in 50 mL of fuming sulfuric acid (containing 20% free SO₃).[5]

-

Cooling: Cool the resulting solution to 5°C in an ice bath.[5]

-

Oxidant Addition: Slowly add 5 mL of 98% hydrogen peroxide (H₂O₂) to the solution. The temperature must be carefully controlled and kept below 30°C during this exothermic addition.[5]

-

Reaction: Stir the solution at a constant temperature of 25-30°C for 24 hours. The reaction vessel must be protected from atmospheric moisture with a drying tube.[4][5]

-

Precipitation: After 24 hours, cool the reaction mixture to 0°C for 1 hour to precipitate the product.[5]

-

Filtration: Collect the precipitated this compound by filtration through a sintered glass funnel.[5]

-

Washing: Wash the crude product with concentrated sulfuric acid.[5]

-

Extraction (Optional): Additional product can be recovered by extracting the filtrate with methylene chloride. Note: These extracts should be processed immediately and not stored.[5]

-

Purification: The final product can be purified by careful sublimation under moisture-free conditions.[4]

Alternative Historical Synthesis Routes

Other, more complex synthesis pathways have been described, reflecting the historical challenges in producing HNB.

This route starts with 1,3,5-trinitrobenzene (TNB) and proceeds through a series of reduction, nitration, and oxidation steps.[1][2][7]

Another multi-step process begins with the common military explosive Trinitrotoluene (TNT).[4]

Applications and Limitations

Despite its impressive energetic properties, HNB has not been used in any production explosives.[1][8] This is primarily due to its aforementioned sensitivity to light and moisture, which leads to poor storage stability and handling safety concerns.[1][4][9] Its hygroscopic nature can result in hydrolysis to compounds like pentanitrophenol.[9]

However, HNB has found niche applications. It is used as a precursor chemical in one of the production methods for 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), another important and highly stable explosive.[1][7][8] Additionally, HNB has been used experimentally as a gas source for explosively pumped gas dynamic lasers.[1][7] For this application, its explosion products (CO₂ and N₂) are a simple mixture ideal for simulating gas dynamic processes.[1][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [Archive] - The Explosives and Weapons Forum [a.osmarks.net]

- 5. US4262148A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. TNT - Wikipedia [en.wikipedia.org]

- 7. en-academic.com [en-academic.com]

- 8. This compound [chemeurope.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C6N6O12 | CID 12488953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TNT equivalent - Wikipedia [en.wikipedia.org]

Hexanitrobenzene: A Deep Dive into its Crystal Structure and the Apparent Absence of Polymorphism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanitrobenzene (HNB), a powerful high-energy material, has been the subject of considerable interest due to its high density and detonation performance. A thorough understanding of its solid-state chemistry, particularly its crystal structure, is paramount for its safe handling, formulation, and potential applications. This technical guide provides a comprehensive overview of the crystal structure of this compound. Despite extensive investigation, to date, only one crystalline form of HNB has been reported in the scientific literature, suggesting it may be a rare example of a monomorphic energetic material under typical crystallization conditions. This guide summarizes the known crystallographic data, details the experimental protocols for its synthesis and characterization, and discusses the implications of its apparent lack of polymorphism.

Introduction

This compound (C₆N₆O₁₂) is a highly nitrated aromatic compound characterized by a benzene ring substituted with six nitro groups.[1] This extensive nitration imparts a high density and a large positive heat of formation, making it one of the most powerful explosives known.[2] The arrangement of HNB molecules in the solid state, governed by its crystal structure, dictates its physical and chemical properties, including density, stability, and sensitivity to external stimuli. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties. However, a comprehensive review of the existing literature reveals no evidence of polymorphic forms of this compound, a notable characteristic for an organic molecule of its complexity.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic system, and the crystallographic details are summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/c |

| a (Å) | 13.22 |

| b (Å) | 9.13 |

| c (Å) | - |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.01 |

Data sourced from available crystallographic literature.

The molecular structure of HNB is non-planar, with the six nitro groups twisted out of the plane of the benzene ring due to steric hindrance. This propeller-like conformation is a key feature of its molecular geometry.[1] The crystal packing is influenced by a combination of van der Waals forces and electrostatic interactions between the electron-deficient benzene rings and the electron-rich nitro groups of neighboring molecules.

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the oxidation of pentanitroaniline.[3]

Materials:

-

Pentanitroaniline

-

Fuming sulfuric acid (oleum)

-

Hydrogen peroxide (30%)

-

Concentrated sulfuric acid

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve pentanitroaniline in fuming sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide to the cooled solution while maintaining a low temperature.

-

Allow the reaction mixture to stir at room temperature for an extended period (e.g., 24 hours).

-

Precipitate the crude product by pouring the reaction mixture over ice.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as chloroform, after drying with anhydrous magnesium sulfate.

Characterization Methods

SCXRD is the definitive method for determining the crystal structure of a material.

Procedure:

-

Mount a suitable single crystal of HNB on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect diffraction data by rotating the crystal and detector.

-

Process the collected data to obtain the unit cell parameters, space group, and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates and displacement parameters.

PXRD is used to identify the crystalline phase and to check for the presence of other crystalline forms.

Procedure:

-

Grind a small sample of HNB to a fine powder.

-

Pack the powder into a sample holder.

-

Mount the sample in a powder diffractometer.

-

Collect the diffraction pattern over a range of 2θ angles.

-

Compare the experimental pattern with a calculated pattern from the known single-crystal structure to confirm phase identity.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of HNB, including its melting point and decomposition temperature.

Procedure (DSC):

-

Accurately weigh a small amount of HNB into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature to identify thermal events such as melting and decomposition.

Procedure (TGA):

-

Place a small, accurately weighed sample of HNB in a TGA pan.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the change in mass as a function of temperature to determine the decomposition profile.

The Question of Polymorphism

A thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals only the single crystal structure of this compound detailed above. This is unusual for a molecule of its size and complexity, as many organic compounds exhibit polymorphism. Several factors could contribute to the apparent monomorphism of HNB:

-

High Thermodynamic Stability of the Known Form: The observed crystal packing may be significantly more stable than any other potential polymorphs, making their isolation exceedingly difficult.

-

High Energy Barrier to Nucleate Alternative Forms: The kinetic barrier to the formation of other crystalline arrangements may be prohibitively high under typical crystallization conditions.

-

Limited Exploration of Crystallization Space: While various solvents have likely been used for the purification of HNB, a systematic and exhaustive polymorph screen under a wide range of conditions (e.g., different solvents, temperatures, pressures, and crystallization rates) may not have been reported.

The lack of reported polymorphs has significant implications. It simplifies solid-state characterization and formulation development, as there is no need to control for different crystalline forms which could have varying properties. However, the potential for undiscovered polymorphs, possibly with different stability and sensitivity characteristics, cannot be entirely dismissed without comprehensive screening studies.

Conclusion

This compound is a high-performance energetic material with a well-characterized, single known crystal structure. The monoclinic crystal form is characterized by a non-planar molecular conformation and a densely packed arrangement. While the synthesis and basic characterization protocols are established, the apparent absence of polymorphism is a noteworthy feature of its solid-state chemistry. This guide provides researchers and scientists with the essential crystallographic data and experimental methodologies for HNB. Future work in this area could focus on systematic polymorph screening to definitively confirm or refute the monomorphic nature of this important energetic compound.

References

Theoretical studies on Hexanitrobenzene molecular structure

An In-depth Technical Guide on the Theoretical Studies of Hexanitrobenzene Molecular Structure

Introduction

This compound (HNB), with the chemical formula C₆N₆O₁₂, is a high-density energetic compound that has been a subject of significant interest in the field of high-energy-density materials (HEDMs).[1][2] As a fully nitrated benzene derivative, it represents a benchmark for organic explosives in terms of potential energy output.[2] The molecule consists of a central benzene ring with all six hydrogen atoms replaced by nitro groups (NO₂).[1] Due to its strained and electron-deficient nature, the synthesis and experimental characterization of HNB are challenging, making theoretical and computational studies indispensable for understanding its structure, stability, and performance.[1][2][3]

Theoretical investigations, primarily employing quantum chemical methods like Density Functional Theory (DFT), provide crucial insights into the molecular geometry, electronic structure, and energetic properties of HNB.[4][5] These studies are vital for predicting its detonation performance and for the rational design of new, more stable energetic materials. This guide provides a technical overview of the theoretical findings on the molecular structure and properties of this compound, details the computational methodologies used, and presents a logical workflow for such theoretical investigations.

Molecular Structure and Geometry

Theoretical calculations and experimental data reveal that the this compound molecule is nonplanar.[2] Steric hindrance and electrostatic repulsion among the six bulky nitro groups force them out of the plane of the benzene ring, resulting in a propeller-like conformation.[1][6] This twisting of the nitro groups is a key structural feature, with a reported rotation angle of approximately 53° from the plane of the ring.[1][6] This distortion significantly influences the molecule's stability and crystal packing.[7]

The strain induced by the nitro groups also leads to a distortion of the central benzene ring itself. Theoretical studies have shown that the C-C bonds in the ring are not uniform in length, indicating a loss of perfect aromaticity.[2]

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆N₆O₁₂ | [1][3] |

| Molar Mass | 348.10 g/mol | [1][8] |

| Appearance | Yellow or brown powdered crystals | [1][3] |

| Conformation | Propeller-like | [1][6] |

| NO₂ Group Torsion Angle | ~53° from planar | [1][6] |

| Shortest C-C Bond Length | 1.344 Å | [2] |

| Longest C-C Bond Length | 1.406 Å | [2] |

Energetic and Detonation Properties

This compound is recognized for its high density and exceptional detonation properties, which have been predicted and analyzed through various theoretical models.[2][4] These properties are critical indicators of its performance as an explosive.

Table 2: Calculated Detonation and Energetic Properties of this compound

| Property | Value | Method/Conditions | Source |

| Crystal Density | 1.98 - 2.01 g/cm³ | Experimental | [1][2][3] |

| Heat of Formation (HOF) | +17.48 kJ/mol | Not specified | [3] |

| Heat of Formation (HOF) | +344.05 kJ/mol | B3LYP/6-311+G** | [5] |

| Detonation Velocity (Vd) | 9,340 m/s | at density 1.965 g/cm³ | [1][3] |

| Detonation Velocity (Vd) | 9,277 m/s | Not specified | [2] |

| Detonation Pressure (P) | 43 GPa | Chapman-Jouget | [1][3] |

| Heat of Detonation (Q) | 6993 kJ/kg | Not specified | [2] |

Note: Discrepancies in the Heat of Formation values can be attributed to the different theoretical methods and levels of theory employed in the calculations.

Computational Methodologies

The theoretical study of this compound relies on robust computational protocols to accurately model its complex structure and predict its properties.

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is the most common method used for investigating energetic molecules like HNB.[4][5][9]

-

Geometry Optimization: The primary step involves finding the lowest energy conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d).[4] This process confirms the stable, nonplanar, propeller-like structure of HNB.

-

Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4]

-

Heat of Formation (HOF) Calculation: The HOF is a critical parameter for determining the energy content of the material.[10] It is often calculated using isodesmic reactions or atomization schemes.[4] These calculations can be performed at higher levels of theory, such as B3LYP/6-311+G**, to achieve greater accuracy.[5]

Detonation Performance Prediction

Once the density (ρ) and heat of formation (HOF) are determined, the key detonation properties can be estimated.

-

Theoretical Density Calculation: The theoretical crystal density can be calculated based on the optimized molecular volume (V), often using a Monte-Carlo integration method to simulate packing.[10]

-

Kamlet-Jacobs (K-J) Equations: The detonation velocity (D) and pressure (P) are commonly estimated using the semi-empirical Kamlet-Jacobs equations.[2][10] These equations are widely used for C-H-N-O explosives and rely on the calculated density and heat of formation as primary inputs.[10]

Stability Analysis

-

Bond Dissociation Energy (BDE): The thermal stability of an energetic molecule is often related to the strength of its weakest bond, known as the trigger linkage. Theoretical calculations of the Bond Dissociation Energy (BDE) for the C-NO₂ bonds can provide insights into the molecule's sensitivity and decomposition pathways.[4][10]

Synthesis Protocol

While this guide focuses on theoretical studies, understanding the synthesis provides context. Direct nitration of benzene to produce HNB is considered practically impossible because the electron-withdrawing nature of the nitro groups deactivates the ring against further electrophilic substitution.[1][3] The most cited method for synthesizing HNB involves the oxidation of a less nitrated precursor:

-

Reactants: Pentanitroaniline, hydrogen peroxide (H₂O₂), and fuming sulfuric acid (H₂SO₄ with dissolved SO₃).[11]

-

Procedure:

-

Pentanitroaniline is dissolved in fuming sulfuric acid.[11]

-

The solution is cooled, and 98% hydrogen peroxide is added slowly while maintaining a low temperature (below 30°C).[11]

-

The mixture is stirred for an extended period (e.g., 24 hours) at a controlled temperature (25°-30°C).[11]

-

The precipitated HNB product is removed by filtration and washed with concentrated sulfuric acid.[11]

-

Purification is typically performed by dissolving the product in a dry solvent like chloroform and recrystallizing it.[11]

-

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical theoretical study on the this compound molecule.

Caption: Logical workflow for the theoretical analysis of this compound.

Conclusion

Theoretical studies are paramount for elucidating the molecular characteristics of highly energetic and challenging compounds like this compound. Computational methods, particularly DFT, have successfully predicted its nonplanar, propeller-like structure, quantified the strain in its benzene core, and provided reliable estimates of its formidable energetic properties.[1][2][4] These theoretical investigations not only corroborate the limited experimental data available but also offer a safe and cost-effective pathway to explore the structure-property relationships that govern its performance. The insights gained from these computational models are invaluable for the ongoing development of next-generation high-energy-density materials with tailored stability and power.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemeurope.com]

- 4. Decoding this compound (HNB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) as two distinctive energetic nitrobenzene compounds by machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C6N6O12 | CID 12488953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. A theoretical investigation on the densities and detonation properties of polynitrotetraazabenzimidazoles [comptes-rendus.academie-sciences.fr]

- 11. US4262148A - Synthesis of this compound - Google Patents [patents.google.com]

Spectroscopic Properties of Hexanitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of hexanitrobenzene (HNB), a high-density energetic material. The focus is on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of energetic materials.

Introduction to this compound

This compound (C₆N₆O₁₂) is a powerful explosive notable for its high density and thermal stability.[1] Its molecular structure, consisting of a benzene ring substituted with six nitro groups, results in unique spectroscopic features that are crucial for its identification and characterization. Understanding these properties is essential for quality control, stability assessment, and forensic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is dominated by the vibrations of the nitro (NO₂) groups and the benzene ring.

IR Spectral Data

The primary IR absorption bands for this compound are attributed to the stretching and bending vibrations of the C-N and N-O bonds within the nitro groups, as well as vibrations of the benzene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 1560 | Asymmetric NO₂ stretching | [2] |

| 1320 | Symmetric NO₂ stretching | [2] |

| 887 | C-N stretching / Ring vibrations | [2] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol outlines the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FT-IR) spectroscopy using the potassium bromide (KBr) pellet method.

Materials:

-

This compound (finely ground)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Grinding: In a clean agate mortar, finely grind a small amount (1-2 mg) of the this compound sample.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. Gently mix the HNB and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Pressing: Transfer the resulting powder to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Background Spectrum: Place a KBr-only pellet in the spectrometer's sample holder and acquire a background spectrum. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Replace the background pellet with the this compound-KBr pellet and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon framework of a molecule. Due to the high symmetry of the this compound molecule, a single peak is expected in its ¹³C NMR spectrum.

¹³C NMR Spectral Data

The chemical shift of the carbon atoms in the benzene ring is influenced by the strong electron-withdrawing nature of the six nitro groups.

| Chemical Shift (δ) ppm | Solvent | Reference Nucleus | Reference |

| 138.7 | CD₂Cl₂ | Tetramethylsilane (TMS) | [2] |

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol describes the preparation of a this compound sample for ¹³C NMR analysis.

Materials:

-

This compound

-

Deuterated solvent (e.g., Dichloromethane-d₂, CD₂Cl₂)

-

5 mm NMR tube and cap

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Sample Dissolution: Dissolve approximately 50-100 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. The high concentration is necessary due to the low natural abundance of ¹³C.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for a ¹³C NMR experiment. This typically includes a 90° pulse angle and a sufficient relaxation delay (D1) to ensure quantitative signal intensity, although for a simple spectrum with a single peak, standard parameters are often sufficient. An inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration if needed, but is less critical for a molecule with a single carbon environment.

-

Acquire the Free Induction Decay (FID) and process the data using a Fourier transform to obtain the final spectrum.

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals from the symmetric vibrations of the nitro groups and the breathing modes of the benzene ring.

Raman Spectral Data

| Expected Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 1500 - 1600 | Asymmetric NO₂ stretching |

| 1300 - 1350 | Symmetric NO₂ stretching |

| ~1000 | Ring breathing mode |

| 800 - 900 | C-N stretching |

The symmetric NO₂ stretching and the ring breathing modes are anticipated to be particularly strong in the Raman spectrum.

Experimental Protocol: Raman Spectroscopy

This protocol provides a general procedure for the analysis of a solid sample of this compound using a Raman spectrometer.

Materials:

-

This compound

-

Microscope slide or other suitable sample holder

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

-

Sample Mounting: Place a small amount of the this compound powder onto a clean microscope slide.

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser and detector to stabilize.

-

Select the appropriate laser wavelength and power. For energetic materials, it is crucial to start with low laser power to avoid thermal decomposition or detonation of the sample.

-

Focus the laser onto the sample using the integrated microscope.

-

-

Data Acquisition:

-

Set the acquisition parameters, including exposure time and number of accumulations.

-

Acquire the Raman spectrum.

-

If the signal-to-noise ratio is low, the laser power, exposure time, or number of accumulations can be carefully increased.

-

-

Data Processing: The acquired spectrum is typically baseline-corrected to remove fluorescence background, and cosmic rays may be removed using software algorithms.

Conclusion

The spectroscopic properties of this compound are dominated by the six electron-withdrawing nitro groups attached to the benzene ring. IR and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the nitro groups and the aromatic ring, while ¹³C NMR provides a clear signature of the highly symmetric carbon framework. The experimental protocols provided in this guide offer a starting point for the reliable and safe spectroscopic analysis of this and other similar energetic materials. Further research to obtain and publish a definitive experimental Raman spectrum of this compound would be a valuable contribution to the field.

References

The Thermal Decomposition Behavior of Hexanitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the thermal decomposition of hexanitrobenzene (HNB) is exceptionally scarce in publicly accessible literature. This is likely due to the compound's extreme instability and sensitivity, which make it hazardous to handle and analyze. This guide, therefore, provides a comprehensive overview based on available theoretical studies and qualitative descriptions, supplemented with comparative data from other well-researched nitroaromatic explosives to offer a contextual understanding.

Introduction to this compound (HNB)

This compound (C₆N₆O₁₂) is a highly energetic molecule in which a benzene ring is fully substituted with six nitro groups. Since its synthesis, it has been recognized as one of the most powerful organic explosives, often cited as the pinnacle of energy content for this class of compounds.[1] Its high density and the presence of a significant oxygen balance contribute to its immense energetic potential. However, the very features that make HNB so powerful also render it notoriously unstable. It is reported to be sensitive to moisture and light, decomposing even in moist air.[1] This inherent instability has largely precluded its practical application as an explosive and has significantly limited experimental studies into its properties, including its thermal decomposition behavior.

Thermal Stability and Decomposition Profile

Theoretical studies based on bond dissociation energy (BDE) suggest that HNB possesses a high degree of thermal stability, with a calculated C-NO₂ bond dissociation energy of 254.10 kJ mol⁻¹.[1] This value is higher than that of the related, but less stable, 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), which has a reported decomposition temperature of 65°C.[1] This suggests that the initiation of HNB's thermal decomposition likely requires a significant energy input to break the first C-NO₂ bond.

The decomposition of HNB is expected to be a highly exothermic process, releasing a large amount of energy. In specialized applications, such as explosively pumped gas dynamic lasers, the decomposition products of HNB have been identified as primarily carbon dioxide (CO₂) and nitrogen (N₂), indicating a "clean" and efficient decomposition reaction.

Comparative Thermal Analysis Data

To provide a framework for understanding the potential thermal behavior of HNB, the following tables summarize experimental data for other common nitroaromatic explosives: 2,4,6-trinitrotoluene (TNT) and hexanitrostilbene (HNS). It is crucial to note that these values are for comparison only and do not represent the actual thermal decomposition parameters of HNB.

Table 1: Comparative Thermal Decomposition Data for Nitroaromatic Explosives

| Compound | Method | Heating Rate (°C/min) | Peak Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) |

| TNT | DSC | 10 | ~320 | ~146 (condensed phase)[2] |

| HNS | DSC | 5 | 325 | 197[3] |

| 10 | 332 | |||

| 15 | 338 | |||

| 20 | 343 |

Note: The activation energy for TNT is an approximation for the condensed phase. HNS data is from a specific study and can vary based on sample characteristics.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of nitroaromatic compounds typically initiates with the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in the molecule. The subsequent reactions involve a complex network of secondary reactions, including radical propagation and termination steps, ultimately leading to the formation of stable gaseous products.

As specific experimental evidence for the decomposition pathway of HNB is unavailable, a proposed pathway based on the known chemistry of similar molecules is presented below.

Experimental Protocols for Thermal Analysis of Energetic Materials

The study of the thermal decomposition of energetic materials like HNB requires specialized equipment and stringent safety protocols. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This allows for the determination of decomposition temperatures, heats of decomposition (enthalpy), and kinetic parameters.

General Methodology:

-

Sample Preparation: A very small amount of the energetic material (typically 0.1 - 1.0 mg) is carefully weighed and hermetically sealed in a sample pan (often gold-plated copper or aluminum to prevent reaction with the sample).

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere. A specific heating program is set, which can be a linear temperature ramp (non-isothermal) or a constant temperature (isothermal).

-

Measurement: The sample pan and an empty reference pan are heated at the programmed rate. The instrument measures the differential heat flow required to maintain both pans at the same temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows endothermic (melting) and exothermic (decomposition) events. The peak temperature of the exotherm is taken as the decomposition temperature. The area under the exothermic peak is integrated to calculate the heat of decomposition. By performing experiments at multiple heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time. This provides information about the decomposition process, the stability of intermediates, and the final residue.

General Methodology:

-

Sample Preparation: A small sample (typically 1-5 mg) is placed in a tared TGA sample pan (often ceramic or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert or reactive gas. A temperature program, similar to that used in DSC, is initiated.

-

Measurement: The highly sensitive balance within the TGA continuously records the sample's mass as it is heated.

-

Data Analysis: The TGA curve (mass vs. temperature) shows the temperature at which mass loss begins (onset of decomposition) and the different stages of decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish overlapping decomposition steps.

The following diagram illustrates a generalized workflow for these experimental investigations.

Conclusion

This compound remains a molecule of significant theoretical interest due to its exceptional energetic properties. However, its extreme instability has severely hampered experimental investigation into its thermal decomposition behavior. While theoretical calculations suggest high thermal stability, the lack of empirical data means that any discussion of its decomposition kinetics and mechanism must be approached with caution. Future advances in experimental techniques for handling highly sensitive materials or sophisticated computational modeling may one day provide a more detailed and quantitative understanding of the thermal decomposition of this remarkable, yet hazardous, compound.

References

An In-depth Technical Guide to the Detonation Properties and Performance of Hexanitrobenzene (HNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitrobenzene (HNB), with the chemical formula C₆N₆O₁₂, is a high-density energetic compound where a central benzene ring is fully substituted with six nitro groups.[1][2] First synthesized in the 20th century, HNB has been a subject of significant interest in the field of high-energy-density materials due to its formidable explosive power, high density, and high detonation velocity.[3] However, its practical applications have been limited by its chemical instability, particularly its sensitivity to light and moisture.[1][2][4][5] This guide provides a comprehensive overview of the synthesis, properties, and performance of HNB, with a focus on its detonation characteristics and the experimental methods used for their determination.

Synthesis of this compound

The direct nitration of benzene to form this compound is considered practically impossible because the electron-withdrawing nature of nitro groups deactivates the benzene ring against further electrophilic substitution.[1][4] Therefore, HNB is synthesized through multi-step pathways. The most common and effective method involves the oxidation of pentanitroaniline.[1][2][6] Another historical, albeit more complex, method starts from 1,3,5-trinitrobenzene (TNB).[5]

A widely cited synthesis route is the oxidation of pentanitroaniline using a potent oxidizing agent, such as hydrogen peroxide in fuming sulfuric acid (oleum).[1][2][5][6]

Physicochemical and Detonation Properties

HNB is a yellow or brown crystalline solid.[1][4] Its molecular structure is characterized by a propeller-like conformation where the six nitro groups are rotated out of the plane of the benzene ring by approximately 53 degrees.[1][2] This steric hindrance contributes to its molecular stability under certain conditions but also influences its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆N₆O₁₂ | [1][2] |

| Molar Mass | 348.10 g/mol | [1][2] |

| Appearance | Yellow or brown powdered crystals | [1][4] |

| Crystal Density | 1.985 - 2.01 g/cm³ | [1][4] |

| Melting Point | 256 to 264 °C | [1][2] |

| Heat of Formation (ΔHf) | +17.48 kJ/mol | [4] |

Table 2: Detonation and Performance Properties of this compound

| Parameter | Value | References |

| Detonation Velocity (VD) | 9,277 - 9,340 m/s | [1][2][3][4] |

| Chapman-Jouguet Detonation Pressure (PCJ) | 43 GPa (430 kbar) | [1][4] |

| Heat of Detonation (Q) | 6,993 kJ/kg | [3] |

| Relative Effectiveness (R.E.) Factor | 1.80 | [1][2][7] |

Sensitivity and Stability

Despite its high performance, HNB's utility is hampered by its stability issues. It is moderately sensitive to light and is hygroscopic, decomposing in the presence of moisture.[1][5][8] This decomposition can yield products like picric acid and trinitrophloroglucinol.[9] In contrast, it exhibits low sensitivity to mechanical stimuli such as shock and friction.[1][2][4]

Table 3: Sensitivity Data for this compound

| Stimulus | Sensitivity Level | References |

| Impact Sensitivity | None / Very Low | [1][2] |

| Friction Sensitivity | None / Very Low | [1][2] |

| Light Sensitivity | Moderately Sensitive | [1][2][4] |

| Moisture Stability | Poor, decomposes in moist air | [3][5] |

| Electrostatic Discharge (ESD) | Data not widely available, but generally considered insensitive |

Experimental Protocols for Property Determination

The characterization of energetic materials like HNB requires specialized experimental techniques to safely and accurately measure their performance and sensitivity.

Detonation Velocity Measurement

Detonation velocity is a primary performance characteristic and can be measured by several methods:[10]

-

Electrical Methods : This technique uses probes or pins placed at known intervals along a cylindrical charge of the explosive.[11] As the detonation front passes each pin, it creates a short circuit, which is recorded by an oscilloscope. The velocity is calculated from the distance between pins and the time interval of the signals.[10]

-

Optical Methods : High-speed cameras, including streak cameras, are used to visually record the propagation of the detonation wave.[10][11] The radiation emitted by the detonation process is captured, allowing for a direct measurement of the wave's speed.[10] Schlieren and shadowgraph techniques can visualize the shock wave in the surrounding medium, from which the detonation velocity can be inferred.[11]

-

Fiber-Optic Methods : This is a modern and precise method where optical fibers are placed at known distances along the explosive charge.[12] The intense light from the detonation front is transmitted through the fibers to a detector. The time difference between the arrival of light at consecutive fibers allows for an accurate calculation of the detonation velocity.[12]

Detonation Pressure Measurement

Detonation pressure is a measure of the explosive's shattering power (brisance).

-

Plate Dent Test : A traditional method where the explosive charge is detonated on a standardized steel plate. The depth of the resulting dent is measured and correlated to known pressure values for various explosives.[12]

-

Photonic Doppler Velocimetry (PDV) : A more advanced, laser-based interferometric technique that provides a continuous record of particle velocity.[12] A laser is directed at a thin foil placed between the explosive and a transparent window (e.g., PMMA). The Doppler shift in the reflected laser light is used to calculate the particle velocity at the interface, which can then be used with Hugoniot shock matching equations to determine the detonation pressure.[12]

Sensitivity Testing

Standardized tests are used to quantify the sensitivity of explosives to various stimuli.

-

Impact Sensitivity : Typically determined using a drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) drophammer.[13] A specified weight is dropped from varying heights onto a sample of the material, and the height at which there is a 50% probability of initiation (h₅₀) is determined.[14]

-

Friction Sensitivity : Assessed using an apparatus like the BAM friction tester.[13] The sample is subjected to friction between a static pin and a moving plate under a specified load. The load required to cause initiation in 50% of trials is recorded.

-

Electrostatic Discharge (ESD) Sensitivity : This is measured by subjecting a sample to a spark of known energy from a capacitor discharge.[13] The minimum energy required for a 50% probability of ignition is determined.

Applications and Limitations

Due to its poor stability in the presence of light and moisture, HNB is not used in any production military or industrial explosive applications.[1][2][4] Its handling and storage are considered impractical for most uses.[5] However, it has found niche applications in research and as a chemical precursor.

-

Precursor for TATB : HNB is used as a starting material in one of the production methods for 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which is an extremely insensitive high explosive.[1][4]

-

Gas Dynamic Lasers : HNB has been used experimentally as a gas source for explosively pumped gas dynamic lasers.[1][2][4] Its explosion products, primarily carbon dioxide (CO₂) and nitrogen (N₂), form a simple gas mixture suitable for simulating gas dynamic processes without interference from water or hydrogen products common to other explosives.[1][2][4]

Conclusion

This compound stands as a benchmark compound in the field of energetic materials, representing one of the most powerful organic explosives synthesized.[3] Its high density, exceptional detonation velocity, and pressure are a direct result of its fully nitrated benzene structure. While its performance is remarkable, its practical application is severely restricted by its chemical instability. Nevertheless, the study of HNB provides valuable insights into the structure-property relationships of energetic materials and continues to be relevant in the development of new high-performance, insensitive explosives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. This compound [Archive] - The Explosives and Weapons Forum [a.osmarks.net]

- 6. US4262148A - Synthesis of this compound - Google Patents [patents.google.com]

- 7. TNT equivalent - Wikipedia [en.wikipedia.org]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. nmt.edu [nmt.edu]

- 12. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. apps.dtic.mil [apps.dtic.mil]

Hexanitrobenzene (HNB): A Technical Guide to Solubility and Compatibility

For Researchers, Scientists, and Professionals in Energetic Materials

Hexanitrobenzene (HNB), with the chemical formula C₆N₆O₁₂, is a high-density explosive material known for its significant energetic properties.[1][2] This technical guide provides a comprehensive overview of the available knowledge on the solubility and material compatibility of HNB, crucial parameters for its safe handling, processing, and application in research and development.

Disclaimer: this compound is a highly energetic and sensitive material.[1][3] All handling and experimentation should be conducted by qualified personnel in appropriately equipped laboratories, adhering to strict safety protocols. The information provided herein is for informational purposes and should be supplemented with rigorous experimental verification.

Solubility of this compound

HNB is known to be unstable and can decompose in the presence of moist air, suggesting poor solubility and reactivity with water.[4] The synthesis of HNB involves the use of fuming sulfuric acid and hydrogen peroxide, indicating its stability in strong acidic and oxidizing environments during its preparation.[5]

Table 1: Qualitative Solubility of this compound (HNB)

| Solvent Class | Solvent Example | Expected Solubility | Remarks |

| Polar Protic | Water, Ethanol | Very Low / Insoluble | HNB is reported to decompose in moist air, indicating high reactivity and low stability with protic solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potentially Low to Moderate | While many energetic materials exhibit some solubility in these solvents, the high degree of nitration in HNB may limit solubility. Experimental verification is essential. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | The highly polar nature of the six nitro groups makes solubility in non-polar solvents highly unlikely, following the principle of "like dissolves like." |

| Acids | Concentrated Sulfuric Acid | Soluble during synthesis | HNB is synthesized and precipitated from fuming sulfuric acid, indicating its solubility and stability in this medium under specific conditions.[5] |

Note: This table is based on chemical principles and inferences from available literature. Quantitative solubility testing is strongly recommended for any practical application.

Compatibility of this compound with Other Materials

The compatibility of an explosive with other materials, particularly those it may contact during storage, handling, and deployment, is a critical safety and stability parameter. Incompatibility can lead to accelerated decomposition, sensitization, and potentially accidental detonation. As with solubility, specific quantitative compatibility data for HNB is scarce in public-domain literature. However, general compatibility trends for nitroaromatic explosives can provide guidance. A key concern with HNB is its inherent instability, particularly its sensitivity to light and moisture.[1][3][4]

Table 2: Inferred Compatibility of this compound (HNB) with Common Materials

| Material Class | Specific Material | Expected Compatibility | Remarks and Potential Risks |

| Metals | Aluminum, Stainless Steel | Likely Compatible (with caution) | Many nitroaromatic explosives are compatible with clean, dry aluminum and stainless steel. However, the presence of impurities, oxides, or moisture could lead to catalytic decomposition. |

| Copper, Brass | Likely Incompatible | Copper and its alloys are known to form sensitive compounds with some explosives and can catalyze decomposition. Direct contact should be avoided. | |

| Mild Steel | Potentially Incompatible | Rust (iron oxides) can act as a catalyst for the decomposition of energetic materials. | |

| Polymers | Polytetrafluoroethylene (PTFE), Polyethylene | Likely Compatible | Inert polymers are generally preferred for contact with explosives. However, plasticizers or additives within the polymer could be incompatible. |

| Elastomers (e.g., Viton) | Requires Testing | The compatibility of elastomers depends heavily on their specific formulation. Plasticizers can leach out and interact with the explosive. | |

| Other Energetic Materials | TNT, RDX | Requires Thorough Testing | Compatibility with other explosives must be determined experimentally. Synergistic or antagonistic effects on stability and sensitivity are possible. |

Note: The compatibility information in this table is inferred from general knowledge of nitroaromatic explosives. All material combinations must be experimentally verified using appropriate thermal analysis techniques.

Experimental Protocols for Compatibility Testing

To ensure the safe use of HNB, a rigorous experimental protocol for determining its compatibility with contact materials is mandatory. The most common methods for evaluating the compatibility of energetic materials are thermal analysis techniques.[6] These methods assess changes in the thermal decomposition behavior of the explosive when mixed with a test material.

Key Experimental Methods

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For compatibility testing, the DSC thermogram of a mixture of HNB and the test material is compared to the thermograms of the individual components. A significant change in the onset of decomposition temperature or the heat of decomposition can indicate incompatibility.

-

Vacuum Stability Test (VST): The VST is a widely used method to determine the stability and compatibility of explosives. A sample of the explosive, or a mixture with a test material, is heated at a constant temperature under a vacuum for a specified period. The volume of gas evolved is measured as an indicator of decomposition. An increased volume of gas from the mixture compared to the pure explosive suggests incompatibility.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the compatibility of this compound with a selected material.

Caption: Workflow for HNB Compatibility Testing.

Logical Framework for Compatibility Assessment

The determination of compatibility is based on the comparison of the thermal behavior of the mixture of HNB and the test material against the behavior of the individual components. The following diagram outlines the logical decision-making process based on the experimental outcomes.

Caption: Decision Logic for HNB Compatibility.

Conclusion

This compound is a powerful energetic material with limited publicly available data regarding its solubility and compatibility. The information presented in this guide, based on chemical principles and data from related compounds, suggests that HNB has low solubility in most common solvents and requires extreme caution when selecting contact materials. Its inherent instability, particularly in the presence of moisture, is a significant factor. Rigorous and thorough experimental testing, primarily using thermal analysis methods like DSC and VST, is imperative to ensure the safety and stability of HNB in any application. Researchers and professionals must prioritize these evaluations to mitigate the risks associated with this high-performance explosive.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound [chemeurope.com]

- 4. Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4262148A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on Early Synthesis Methods for Hexanitrobenzene

This guide provides a detailed overview of the core early-stage methodologies developed for the synthesis of hexanitrobenzene (HNB), a powerful high-density explosive. The content is structured for researchers, scientists, and professionals in the field of energetic materials. Direct nitration of benzene to produce this compound is generally considered impractical due to the strong deactivating effects of the nitro groups on the aromatic ring.[1] Consequently, early synthesis efforts focused on indirect routes.

Two primary methods from the early period of HNB research stand out: the oxidation of pentanitroaniline and a multi-step process developed in Germany during World War II starting from 1,3,5-trinitrobenzene.

Method 1: Oxidation of Pentanitroaniline

This method, detailed in U.S. Patent 4,262,148, involves the direct oxidation of the amine group of pentanitroaniline to a nitro group, yielding this compound.[2] It is a more direct route compared to the multi-step German process.

Experimental Protocol

The following protocol is based on the example provided in the aforementioned patent.[2]

-

Dissolution: 1.0 gram of pentanitroaniline is dissolved in 50 mL of fuming sulfuric acid (containing 20% SO₃).

-

Cooling: The solution is cooled to 5°C.

-

Addition of Oxidant: 5 mL of 98% hydrogen peroxide (H₂O₂) is slowly added to the solution. The temperature must be carefully controlled to remain below 30°C during this exothermic addition.

-

Reaction: The reaction mixture is stirred at a temperature of 25-30°C for 24 hours. The solution is protected from atmospheric moisture by a drying tube.

-

Precipitation and Isolation: The mixture is then cooled to 0°C for 1 hour to ensure maximum precipitation of the product. The solid this compound is collected by filtration through a sintered glass funnel and washed with concentrated sulfuric acid.

-

Purification: The crude product is dissolved in pure, dry, warm chloroform. This solution is then passed through a short column of anhydrous magnesium sulfate (MgSO₄) to remove any residual moisture.

-

Crystallization: The chloroform filtrate is concentrated at 25°C to a volume of approximately 10 mL and then chilled at 0°C for several hours. This induces the crystallization of pale yellow prisms of this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Pentanitroaniline | [2] |

| Oxidizing Agent | 98% Hydrogen Peroxide | [2] |

| Solvent/Medium | Fuming Sulfuric Acid (20% SO₃) | [2] |

| Reaction Temperature | 25-30°C | [2] |

| Reaction Time | 24 hours | [2] |

| Reported Yield | 58% (initial crop) | [2] |

| Melting Point | 240-265°C (decomposition) | [2] |

Logical Workflow Diagram

References

Hexanitrobenzene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Hexanitrobenzene (HNB) is a highly energetic and unstable compound. The information provided in this guide is intended for qualified professionals in controlled laboratory settings. Extreme caution must be exercised at all times when handling this substance. This document is a summary of available data and does not supersede institutional safety protocols or regulatory requirements.

Introduction

This compound (HNB), with the chemical formula C₆N₆O₁₂, is a powerful explosive material characterized by its high density and detonation velocity.[1] As a fully nitrated aromatic compound, it possesses a significant amount of stored chemical energy, making it a subject of interest in energetic materials research. However, its utility is severely limited by its inherent instability, particularly its sensitivity to light and moisture.[1][2] This guide provides an in-depth overview of the known safety and handling precautions for HNB, compiled from available literature, to assist researchers in minimizing the risks associated with its study.

Physicochemical and Explosive Properties

A summary of the key physical, chemical, and explosive properties of this compound is presented in the table below. This data is crucial for understanding its behavior and for the implementation of appropriate safety measures.

| Property | Value |

| Chemical Formula | C₆N₆O₁₂ |

| Molar Mass | 348.10 g/mol [1] |

| Appearance | Yellow or brown powdered crystals[1] |

| Density | 1.985 g/cm³[1] |

| Melting Point | 256 to 264 °C (decomposes)[1] |

| Detonation Velocity | 9,340 m/s[1] |

| Relative Effectiveness (RE) Factor | 1.8[1] |

| Shock Sensitivity | None reported[1] |

| Friction Sensitivity | None reported[1] |

| Stability | Decomposes in moist air; moderately sensitive to light.[1][2] |

Known Hazards and Toxicology

3.1 Explosive Hazards: The primary and most significant hazard associated with HNB is its potential for rapid and violent detonation. While it is reported to have low sensitivity to shock and friction, its instability in the presence of moisture and light can lead to the formation of more sensitive and unpredictable decomposition products.

3.2 Toxicological Hazards (Inferred): Nitroaromatic compounds are generally considered toxic. Based on the toxicological profile of nitrobenzene, exposure to HNB may pose the following risks:

-

Methemoglobinemia: A primary effect of nitrobenzene exposure is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis, headache, dizziness, and in severe cases, respiratory depression and death.[3]

-

Systemic Absorption: Nitrobenzene is readily absorbed through inhalation, ingestion, and dermal contact.[3][4]

-

Organ Toxicity: Prolonged or repeated exposure to nitrobenzene can cause damage to the spleen, liver, and central nervous system.[5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[3]

Given these potential hazards, all routes of exposure to HNB should be strictly avoided.

Safe Handling and Personal Protective Equipment (PPE)

A stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory when working with this compound.

4.1 Engineering Controls:

-

Fume Hood: All manipulations of HNB must be conducted in a certified chemical fume hood with a blast shield.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

-

Remote Handling: Whenever possible, use remote handling techniques to minimize direct contact and proximity to the material.

4.2 Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for handling HNB. The following represents a minimum standard:

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.

-

Body Protection: A flame-retardant lab coat, worn over chemical-resistant coveralls, should be used.

-

Respiratory Protection: In situations where dust or vapors may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be worn.

Storage and Disposal

Proper storage and disposal of this compound are critical to maintaining a safe laboratory environment.

5.1 Storage:

-

Dedicated Storage: HNB should be stored in a dedicated, locked, and well-ventilated cabinet or magazine that is approved for explosive materials.

-

Incompatible Materials: Store HNB away from heat, sources of ignition, and incompatible materials such as acids, bases, and oxidizing agents.

-

Light and Moisture Protection: Store in a tightly sealed, opaque container to protect from light and moisture. The use of a desiccator is recommended.

-

Limited Quantities: Only the minimum required amount of HNB should be stored.

5.2 Disposal: The disposal of energetic materials like HNB must be handled by qualified personnel and in accordance with all local, state, and federal regulations.

-

Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for guidance on the proper disposal of HNB.

-

Do Not Attempt Neutralization: Do not attempt to neutralize or dispose of HNB through conventional chemical waste streams. Chemical treatment of energetic materials can be extremely dangerous.

-

Contaminated Materials: All materials that come into contact with HNB, including gloves, glassware, and spill cleanup materials, should be treated as hazardous waste and disposed of accordingly.

Experimental Protocols: Synthesis of this compound

The following is a summarized experimental protocol for the synthesis of this compound from pentanitroaniline. This procedure should only be attempted by experienced chemists in a properly equipped laboratory with all necessary safety precautions in place.

Materials:

-

Pentanitroaniline

-

Fuming sulfuric acid (20% SO₃)

-

98% Hydrogen peroxide

-

Concentrated sulfuric acid

-

Methylene chloride

-

Chloroform

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve pentanitroaniline in fuming sulfuric acid in a flask equipped with a drying tube and magnetic stirrer.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add 98% hydrogen peroxide while maintaining the temperature below 30°C.

-

Stir the solution at 25-30°C for 24 hours.

-

Cool the solution to 0°C for 1 hour.

-

Filter the precipitated product through a sintered glass funnel and wash with concentrated sulfuric acid.

-

Additional product can be obtained by extracting the filtrate with methylene chloride. These extracts should be worked up immediately and not stored.

-

Dissolve the crude product in warm, dry chloroform and pass it through a short column of anhydrous magnesium sulfate.

-

Concentrate the filtrate and chill to 0°C to induce crystallization of pale yellow prisms of this compound.

Diagrams

The following diagrams illustrate key conceptual frameworks for the safe handling and decomposition of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Full-nitro-nitroamino cooperative action: Climbing the energy peak of benzenes with enhanced chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application